(2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method includes the reduction of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, aldehydes, alcohols, and substituted amines, which can be further utilized in different chemical syntheses .
Scientific Research Applications
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of (2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: A closely related compound with a hydroxyl group instead of an amino group.
(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid: Another similar compound with a piperidine ring structure.
Uniqueness
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H11ClN2O2 |
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Molecular Weight |
166.60 g/mol |
IUPAC Name |
(2S,4R)-4-aminopyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4+;/m1./s1 |
InChI Key |
KFYHJLCLHXYOLW-HJXLNUONSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)N.Cl |
Canonical SMILES |
C1C(CNC1C(=O)O)N.Cl |
Origin of Product |
United States |
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